molecular formula C10H14ClNO2S B2579893 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride CAS No. 1049720-97-9

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride

Cat. No.: B2579893
CAS No.: 1049720-97-9
M. Wt: 247.74
InChI Key: WOJYPQYSUHPFCG-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride: is a chemical compound with the molecular formula C10H13NO2S·HCl and a molecular weight of 247.75 g/mol . It is also known by its IUPAC name, 5-(allylsulfonyl)-2-methylaniline hydrochloride . This compound is characterized by its unique structure, which includes a sulfonyl group attached to an aniline ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride typically involves the sulfonylation of 2-methylaniline with an appropriate sulfonylating agent, such as allyl sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like pyridine or triethylamine, to facilitate the formation of the sulfonylated product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, through its sulfonyl and aniline functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline
  • 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline sulfate
  • 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline nitrate

Uniqueness: 2-Methyl-5-(prop-2-ene-1-sulfonyl)aniline hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it more suitable for certain applications, particularly in aqueous environments .

Properties

IUPAC Name

2-methyl-5-prop-2-enylsulfonylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c1-3-6-14(12,13)9-5-4-8(2)10(11)7-9;/h3-5,7H,1,6,11H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOJYPQYSUHPFCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)CC=C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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